2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile
Overview
Description
2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, with a benzonitrile group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with 2-bromobenzonitrile in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper cyanide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Cyclization Reactions: Formation of the oxazole ring involves cyclization reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and solvents like DMF are commonly used.
Cyclization: Catalysts like copper cyanide and bases such as potassium carbonate (K2CO3) are employed.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while cyclization reactions primarily produce the oxazole-fused pyridine structure .
Scientific Research Applications
2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile: Known for its activity as an AMPA receptor antagonist.
Oxazole Derivatives: These include compounds like aleglitazar and mubritinib, which have various therapeutic applications.
Uniqueness
2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile stands out due to its fused oxazole-pyridine structure, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
2-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O/c14-8-9-4-1-2-5-10(9)13-16-12-11(17-13)6-3-7-15-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCBDNQVZSPIJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=NC3=C(O2)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200361 | |
Record name | Benzonitrile, o-(2-oxazolo(4,5-b)pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52334-40-4 | |
Record name | Benzonitrile, o-(2-oxazolo(4,5-b)pyridinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, o-(2-oxazolo(4,5-b)pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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